Sarkomycin A

描述

Historical Context and Discovery

Sarkomycin (B75957) was first isolated in 1953 by Hamao Umezawa and colleagues from Streptomyces erythrochromogenes, a soil microorganism found in Kamakura, Japan drugfuture.compsu.eduresearchgate.net. This discovery marked a significant entry into the study of microbial-derived antitumor agents. Umezawa was a pioneering figure in the discovery of antibiotics and other bioactive compounds from microorganisms kahaku.go.jpwum.edu.pl. Sarkomycin was recognized for its potent antitumor properties shortly after its isolation, leading to its early use as a prescription drug against various human tumors, including Yoshida sarcoma and Hela carcinoma, in countries like Russia, Japan, and the USA until the 1960s psu.edu. The compound was characterized as a cyclopentanoid antibiotic, highlighting the structural diversity found within natural products drugfuture.compsu.edu.

Significance in Natural Product Chemistry and Drug Discovery Research

The discovery and subsequent research into Sarkomycin A underscore the profound impact of natural products on drug discovery. As a microbial-derived compound, this compound exemplifies how microorganisms serve as a rich source of novel chemical scaffolds with significant biological activities pageplace.dejapsonline.comacs.org. Its identification contributed to the growing body of knowledge regarding antitumor substances derived from Streptomyces species, a genus renowned for yielding a vast array of antibiotics and chemotherapeutic agents pageplace.dejapsonline.comrsc.org.

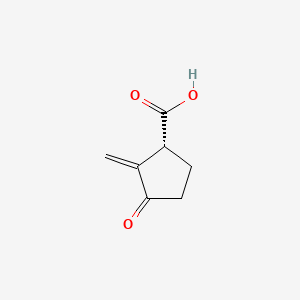

This compound's chemical structure, characterized by a cyclopentane (B165970) ring bearing a carboxylic acid group, a methylidene group, and a ketone, presented synthetic challenges due to its inherent chemical instability and propensity for dimerization and polymerization psu.eduontosight.aiontosight.ai. These challenges spurred research into developing efficient synthetic routes and exploring structural analogues to improve stability and potentially enhance therapeutic efficacy psu.edursc.orgacs.orgrsc.orgacs.org. The compound's antitumor activity positioned it as an important lead in the early development of cancer therapeutics, demonstrating that microbial metabolites could offer viable avenues for combating complex diseases researchgate.netontosight.aimedkoo.com. Its inclusion in lists of approved microbial-sourced pure compounds from 1954 onwards further solidifies its historical importance in the landscape of natural product-based drug discovery pageplace.dersc.org.

This compound: Key Characteristics

| Feature | Detail | Source(s) |

| Discovery Year | 1953 | drugfuture.compsu.eduresearchgate.net |

| Discoverer(s) | Hamao Umezawa et al. | drugfuture.compsu.edukahaku.go.jpwum.edu.pl |

| Source Organism | Streptomyces erythrochromogenes | drugfuture.compsu.eduresearchgate.net |

| Chemical Class | Cyclopentanoid antibiotic | drugfuture.compsu.edu |

| IUPAC Name | (1S)-2-methylene-3-oxocyclopentane-1-carboxylic acid | nih.gov |

| Molecular Formula | C₇H₈O₃ | drugfuture.comontosight.ainih.govlookchem.com |

| Molecular Weight | 140.14 g/mol | drugfuture.comontosight.ainih.govlookchem.com |

| Primary Activity | Antitumor, Antibiotic | psu.edursc.orgmedkoo.com |

| Key Structural Features | Cyclopentane ring, carboxylic acid, methylidene group, ketone group | ontosight.aiontosight.ai |

Note: This article focuses solely on the academic research and historical significance of this compound, excluding information on dosage, administration, or safety profiles.

Structure

3D Structure

属性

CAS 编号 |

489-21-4 |

|---|---|

分子式 |

C7H8O3 |

分子量 |

140.14 g/mol |

IUPAC 名称 |

(1R)-2-methylidene-3-oxocyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C7H8O3/c1-4-5(7(9)10)2-3-6(4)8/h5H,1-3H2,(H,9,10)/t5-/m1/s1 |

InChI 键 |

ILFPCMXTASDZKM-YFKPBYRVSA-N |

SMILES |

C=C1C(CCC1=O)C(=O)O |

手性 SMILES |

C=C1[C@H](CCC1=O)C(=O)O |

规范 SMILES |

C=C1C(CCC1=O)C(=O)O |

其他CAS编号 |

11031-48-4 |

相关CAS编号 |

874-21-5 (hydrochloride salt) |

同义词 |

sarkomycin A sarkomycin A, sodium salt |

产品来源 |

United States |

Biosynthetic Investigations of Sarkomycin a

Producer Organism and Fermentation Studies

Sarkomycin (B75957) A is synthesized by the Gram-positive bacterium Streptomyces erythrochromogenes. medcraveonline.comscispace.com Members of the genus Streptomyces are renowned for their capacity to produce a wide array of secondary metabolites, including a majority of clinically useful antibiotics.

Initial studies leading to the discovery of Sarkomycin A involved the cultivation of S. erythrochromogenes in fermentation broths. These early investigations laid the groundwork for subsequent efforts to produce and isolate the compound for structural elucidation and bioactivity screening. While detailed, large-scale fermentation optimization studies are not extensively reported in publicly available literature, some parameters from related research on Streptomyces give insight into the general conditions employed. For instance, a study on a new sarkomycin analog from a Streptomyces species utilized a 50-liter fermentor with a production medium containing 1% glucose. The fermentation was conducted under a controlled pressure of 0.05 MPa with an aeration rate of 900 liters of air per hour. Such conditions highlight the importance of nutrient supply and aerobic respiration for the biosynthesis of secondary metabolites in these bacteria.

| Parameter | Reported Value/Condition |

| Producer Organism | Streptomyces erythrochromogenes |

| Fermentation Scale | 50 L (in a related study) |

| Carbon Source | Glucose (1%) |

| Pressure | 0.05 MPa |

| Aeration | 900 L/h |

| This table presents general fermentation parameters based on studies of Sarkomycin-producing Streptomyces species. |

Proposed Biosynthetic Pathways and Intermediates

The precise biosynthetic pathway of this compound has not been fully elucidated through direct experimental evidence. However, based on its chemical structure, 2-methylene-3-oxocyclopentane-1-carboxylic acid, and established principles of secondary metabolism in Streptomyces, a plausible pathway can be proposed. The biosynthesis of such natural products is typically orchestrated by a dedicated biosynthetic gene cluster (BGC). nih.govmdpi.com

It is hypothesized that the biosynthesis of this compound originates from precursors derived from central carbon metabolism. The cyclopentane (B165970) ring structure suggests a pathway involving the cyclization of a linear precursor, likely derived from fatty acid or polyketide biosynthesis. These pathways utilize simple building blocks like Acetyl-CoA and Malonyl-CoA. mdpi.com The shikimate pathway, which produces aromatic amino acids, is another fundamental route for generating precursors for various secondary metabolites, although its direct involvement in this compound biosynthesis is less certain without further evidence. frontiersin.org

A plausible, though unconfirmed, sequence of events could involve:

Chain Assembly: A polyketide synthase (PKS) complex would likely assemble a short carbon chain from precursors like acetyl-CoA and malonyl-CoA.

Cyclization: An intramolecular condensation reaction, possibly an aldol (B89426) or Dieckmann condensation, would form the five-membered cyclopentanone (B42830) ring from the linear polyketide chain.

Tailoring Reactions: A series of post-PKS modifications by tailoring enzymes would then modify the cyclopentanone core to generate the final structure of this compound. These modifications would include the introduction of the exocyclic methylene (B1212753) group and the carboxylic acid moiety.

Key hypothetical intermediates in this pathway would include a linear polyketide chain, a cyclized cyclopentanone precursor, and subsequent hydroxylated or otherwise modified cyclopentanone derivatives prior to the formation of the exocyclic double bond. The discovery and characterization of the cispentacin biosynthetic pathway, another cyclopentane-containing antibiotic from Streptomyces, which involves a type II PKS-like machinery, lends support to the general principles of this proposed pathway. nih.gov

| Proposed Stage | Precursor/Intermediate | Key Transformation |

| Initiation | Acetyl-CoA, Malonyl-CoA | Formation of a linear polyketide chain |

| Cyclization | Linear polyketide | Intramolecular condensation to form a cyclopentanone ring |

| Modification | Cyclopentanone intermediate | Introduction of carboxylic acid and exocyclic methylene group |

| This table outlines a hypothetical biosynthetic pathway for this compound. |

Enzymatic Mechanisms in Biosynthesis

The proposed biosynthetic pathway for this compound would be catalyzed by a suite of specific enzymes encoded within its BGC. While these enzymes have not been directly characterized for this compound, their functions can be inferred from known enzymatic reactions in microbial secondary metabolism.

Polyketide Synthase (PKS): A Type I or Type II PKS would be responsible for the assembly of the carbon backbone. These enzymes catalyze the iterative condensation of acyl-CoA units.

Cyclase: A specific cyclase enzyme, possibly an aldolase (B8822740) or a Dieckmann cyclase, would catalyze the crucial ring-forming step.

Dehydrogenase/Oxidoreductase: These enzymes would be involved in modifying the oxidation state of the cyclopentane ring.

Enzymes for Methylene Group Formation: The formation of the exocyclic methylene group is a key step. This could be achieved through a dehydration reaction catalyzed by a dehydratase or via a Mannich-base-like intermediate followed by elimination, a reaction known in the synthesis of related compounds.

Carboxylase/Oxidase: The introduction of the carboxylic acid group could occur through the oxidation of a methyl or hydroxymethyl group, catalyzed by an oxidase or dehydrogenase.

The regulation of the expression of these biosynthetic genes is also a critical aspect, often controlled by pathway-specific regulatory proteins, such as those from the SARP (Streptomyces Antibiotic Regulatory Protein) family, which are commonly found in Streptomyces BGCs. mdpi.com The elucidation of the precise enzymatic machinery awaits the identification and characterization of the this compound biosynthetic gene cluster.

| Enzyme Class (Hypothetical) | Proposed Function in this compound Biosynthesis |

| Polyketide Synthase (PKS) | Assembly of the carbon backbone from acyl-CoA precursors. |

| Cyclase | Catalysis of the intramolecular condensation to form the cyclopentanone ring. |

| Dehydratase/Mannich base-related enzymes | Formation of the exocyclic methylene group. |

| Oxidase/Dehydrogenase | Introduction of the carboxylic acid functionality. |

| Regulatory Proteins (e.g., SARP family) | Control the expression of the biosynthetic genes. |

| This table presents the hypothetical enzymatic functions involved in the biosynthesis of this compound. |

Synthetic Chemistry of Sarkomycin a and Its Analogues

Total Synthesis Approaches to Sarkomycin (B75957) A

Numerous strategies have been employed to synthesize Sarkomycin A, ranging from racemic mixtures to highly enantioselective routes.

Early synthetic efforts often targeted the racemic mixture of this compound due to the inherent difficulty in controlling stereochemistry. These approaches typically involved building the cyclopentanone (B42830) core and then introducing the α-methylene group and carboxylic acid functionalities. For instance, a notable racemic synthesis utilized the Horner-Wittig reaction of a phosphonate (B1237965) precursor with formaldehyde (B43269) to install the exocyclic double bond thieme-connect.comresearchgate.netjournals.co.za. Another route involved the Michael addition of nitromethane (B149229) to a 2-hydroxymethyl-2-cyclopentenone, followed by oxidative Nef reaction and acid-catalyzed dehydration researchgate.netthieme-connect.de.

The biological activity of this compound is associated with a specific enantiomer, necessitating enantioselective synthetic strategies. Several methods have been developed to achieve this:

Chiral Auxiliary Approaches and Resolution: One strategy involved the synthesis of a key precursor, trans-3-carboxy-2-diethoxyphosphorylcyclopentanone, which was then resolved into its enantiomers using diastereomeric enamine derivatives formed with (-)-(S)-1-(1-naphthyl)ethylamine thieme-connect.comresearchgate.net. Enzyme-promoted hydrolysis of a racemic precursor has also been employed to obtain enantiomerically enriched intermediates thieme-connect.comresearchgate.net.

Asymmetric Catalysis: More modern approaches leverage asymmetric catalysis to introduce the desired stereochemistry. A significant advancement was the development of a five-step enantioselective synthesis using a rhodium-catalyzed asymmetric conjugate alkenyl addition, followed by silyl (B83357) trapping and a Mukaiyama aldol (B89426) reaction with formaldehyde. This route was noted for its efficiency and for being one of the shortest enantioselective syntheses reported nih.govnih.govirbbarcelona.orgacs.orgfigshare.comacs.org. Another approach utilized an iridium-catalyzed asymmetric isomerization reaction to establish the stereocenter nih.govirbbarcelona.org. Microbial Baeyer-Villiger reactions have also been explored for enantioselective synthesis, yielding cyclosarkomycin with high enantiomeric excess nih.gov.

Several key methodologies and reaction pathways are recurrent in the synthesis of this compound:

Pauson-Khand Reaction: The intermolecular Pauson-Khand reaction has been explored for constructing the cyclopentane (B165970) scaffold in an enantioselective synthesis of Sarkomycin methyl ester nih.govirbbarcelona.orgub.edu.

Horner-Wittig Reaction: This reaction is crucial for introducing the exocyclic α-methylene moiety onto the cyclopentanone ring thieme-connect.comresearchgate.netjournals.co.za.

Mukaiyama Aldol Reaction: Used in conjunction with other methods, this reaction has been employed for the introduction of the carbonyl group or related functionalities nih.govacs.org.

Baylis-Hillman Reaction: This carbon-carbon bond-forming reaction has been utilized in several synthetic routes, including those leading to Sarkomycin and its analogues, often serving as a key step for introducing functional groups researchgate.netthieme-connect.deijasrm.com.

Microbial Transformations: Biocatalytic approaches, such as microbial Baeyer-Villiger oxidation, have been investigated for their potential in stereoselective synthesis nih.gov.

Protecting Group Strategies: Given the molecule's instability, appropriate protecting group strategies, such as THP acetals for hydroxyl groups, are essential during synthesis nih.gov.

Synthesis of Structurally Related Analogues and Derivatives

The inherent instability of this compound has spurred research into synthesizing more stable analogues and derivatives with potentially improved or altered biological activities.

The design of Sarkomycin analogues generally aims to:

Enhance Stability: Replacing labile functional groups or modifying the core structure to improve shelf-life and handling. For example, the methyl ester and cyclic lactone (cyclosarkomycin) are considered more stable derivatives irbbarcelona.org.

Improve Pharmacokinetic Properties: Modifying the molecule to enhance absorption, distribution, metabolism, and excretion (ADME) profiles.

Facilitate Synthesis: Designing analogues that are more amenable to large-scale or more efficient synthetic procedures.

Modifications to the cyclopentane backbone are a common strategy for creating analogues. These can include:

Substitution on the Cyclopentane Ring: Introducing alkyl groups, halogens, or other substituents at various positions on the cyclopentane ring can alter the molecule's electronic and steric properties, influencing its interaction with biological targets nih.govnih.gov. For example, modifications to the bicyclo[3.2.0]heptan-6-one system have been explored in the context of microbial Baeyer-Villiger reactions to access this compound precursors nih.gov.

Alterations to Functional Groups: While the core cyclopentenone structure is often preserved, the carboxylic acid or the α-methylene group might be modified. For instance, ester derivatives, amides, or keto lactones have been synthesized researchgate.netirbbarcelona.orgacs.org. The synthesis of carbocyclic nucleosides incorporating modified cyclopentane rings has also been reported, though these are structurally distinct from this compound itself nih.gov. The incorporation of (S,S)-trans-cyclopentane diamine units into peptide nucleic acids represents a different class of modification where the cyclopentane serves as a structural constraint in a backbone modification, rather than being part of the core bioactive scaffold nih.gov.

Functional Group Modifications

The synthetic chemistry of this compound and its analogues frequently involves modifications of its key functional groups to explore structure-activity relationships, enhance stability, or alter physicochemical properties. This compound possesses a carboxylic acid group, an α,β-unsaturated ketone moiety, and an exocyclic methylene (B1212753) group within its cyclopentenone ring system, all of which are amenable to chemical transformation.

Modifications of the Carboxylic Acid Group

The carboxylic acid functionality serves as a versatile handle for derivatization. Esterification is a common strategy, yielding compounds with potentially altered lipophilicity and bioavailability.

Esterification: The formation of alkyl esters from the carboxylic acid group has been achieved. For instance, the preparation of (±)-Sarkomycin ethyl ester has been reported researchgate.net. Analogues, such as HomoSarkomycin, have also been synthesized as their ethyl esters, demonstrating the utility of this modification in analogue synthesis researchgate.netsemanticscholar.org. These esterifications typically involve standard protocols for converting carboxylic acids to esters.

Salt Formation: Sarkomycin can also exist in salt forms, such as the sodium salt, which can be isolated and characterized tandfonline.comtandfonline.com. Salt formation represents a simple modification of the acidic proton of the carboxylic acid group.

Modifications of the Cyclopentenone System

The reactive α,β-unsaturated ketone and the exocyclic methylene group in the cyclopentenone ring are key sites for nucleophilic attack and other addition reactions.

Nucleophilic Additions (e.g., Michael Addition): The conjugated system of this compound is susceptible to nucleophilic additions. Synthetic strategies towards Sarkomycin have utilized Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated system. For example, a synthetic route to Sarkomycin precursors involved the Michael addition of nitromethane to a related cyclopentenone derivative thieme-connect.de. This type of reaction highlights the potential for introducing diverse substituents onto the cyclopentenone core.

Modifications of Related Cyclopentenone Systems: While direct modifications of the cyclopentenone system of this compound itself are less detailed in the provided snippets, related cyclopentenone structures have undergone transformations such as epoxidation. Studies on cyclopentenones have shown that epoxidation can lead to the formation of hydroxy-epoxides, demonstrating a method for altering the cyclic structure oup.com.

Summary of Functional Group Modifications:

| Target Functional Group | Type of Modification | Resulting Derivative/Analogue | Key Reagents/Methodology | Reported Outcome/Yield (General) | References |

| Carboxylic Acid | Esterification | (±)-Sarkomycin ethyl ester | Standard esterification | Synthesis reported | researchgate.net |

| Carboxylic Acid | Esterification | HomoSarkomycin ethyl ester | Standard esterification | Synthesis reported | semanticscholar.org, researchgate.net |

| Carboxylic Acid | Salt Formation | Sarkomycin sodium salt | Neutralization | Isolation reported | tandfonline.com, tandfonline.com |

| Cyclopentenone System | Michael Addition | Sarkomycin precursors | Nitromethane addition | Key synthetic step | thieme-connect.de |

| Cyclopentenone System | Epoxidation | Hydroxy-epoxides (related cyclopentenones) | H2O2, KOH | High yields for related systems | oup.com |

List of Compound Names:

this compound

HomoSarkomycin

(±)-Sarkomycin ethyl ester

HomoSarkomycin ethyl ester

Sarkomycin sodium salt

Nitromethane

2-hydroxymethyl-2-cyclopentenone

Cyclopentenones

Hydroxy-epoxides

Molecular Mechanisms of Action of Sarkomycin a

Interaction with Nucleic Acids

Sarkomycin (B75957) A exerts significant influence on nucleic acids, which is central to its biological effects. Its interaction primarily manifests as the inhibition of DNA synthesis and potential modulation of enzymes critical for maintaining DNA topology.

DNA Synthesis Inhibition Mechanisms

A primary and well-documented molecular action of Sarkomycin A is the selective inhibition of DNA synthesis. cmu.ac.th This inhibitory effect is a key contributor to its observed anti-tumor and antimicrobial properties. Research suggests that the molecular basis for this inhibition may lie in its interaction with crucial enzymes involved in the DNA replication process.

Early studies have proposed that DNA polymerase is a likely target for this compound. The mechanism is thought to involve an interaction with the sulfhydryl groups within the DNA polymerase enzyme. cmu.ac.th By targeting this essential enzyme, this compound can effectively halt the elongation of the DNA chain, thereby arresting DNA replication. Antibiotics that inhibit DNA synthesis are a recognized class of therapeutic agents, and this compound is classified among them. nih.gov The disruption of DNA replication is a potent mechanism for inducing cellular stress and can trigger subsequent events such as homologous recombination. frontiersin.org

Table 1: Proposed Mechanism of DNA Synthesis Inhibition by this compound

| Target Enzyme | Proposed Site of Interaction | Consequence |

| DNA Polymerase | Sulfhydryl Group | Inhibition of DNA chain elongation |

Topoisomerase Modulation

Topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoiling and tangling, that arise during replication and transcription. eurekaselect.com These enzymes function by creating transient breaks in the DNA backbone. eurekaselect.com There are two main types: topoisomerase I, which creates single-strand breaks, and topoisomerase II, which creates double-strand breaks. eurekaselect.comoncotarget.com The inhibition of these enzymes is a common strategy for anticancer drugs, which can act as "poisons" by stabilizing the transient DNA-enzyme complex, leading to DNA damage and cell death. googleapis.cominspiralis.com While some sources suggest that this compound may interfere with topoisomerases, specific experimental studies detailing its direct interaction with or modulation of either topoisomerase I or topoisomerase II are not extensively documented in the available scientific literature. nih.govmdpi.com

Cellular Pathway Perturbations

Beyond its direct impact on nucleic acid synthesis, this compound instigates significant disturbances in various cellular pathways, leading to cell cycle arrest and programmed cell death.

Induction of Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, a critical mechanism for its cytostatic effects. bitesizebio.com The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of cell division. Arresting cells in a specific phase, such as the G1 phase, prevents them from proceeding to DNA synthesis (S phase) and subsequent division. nih.govwisc.edunih.gov This arrest is often mediated by complex signaling pathways involving proteins like p53, cyclins, and cyclin-dependent kinases (CDKs). googleapis.comnih.gov While the ability of this compound to cause cell cycle arrest is recognized, specific studies detailing the precise phase of arrest (e.g., G1, G2/M) and the explicit molecular players, such as specific cyclins or CDKs affected by its action, require further detailed investigation. thermofisher.comabcam.comnih.govcpn.or.kr

Table 2: Key Regulators of G1 Cell Cycle Arrest

| Regulator Type | Examples | Function in G1 Arrest |

| Tumor Suppressor | p53 | Induces expression of CDK inhibitors like p21. nih.gov |

| CDK Inhibitors | p21, p27 | Bind to and inhibit Cyclin-CDK complexes. nih.gov |

| Cyclins | Cyclin D, Cyclin E | Levels are typically reduced to prevent progression. nih.gov |

| Cyclin-Dependent Kinases | CDK2, CDK4, CDK6 | Activity is inhibited to halt cell cycle progression. wisc.edu |

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a hallmark of this compound's mechanism of action. Apoptosis can be initiated through two primary routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. bdbiosciences.com Both pathways converge on the activation of a family of proteases called caspases. nih.govarchive.org

The intrinsic pathway is often triggered by cellular stress and involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c. abcam.combdbiosciences.com This, in turn, leads to the formation of the apoptosome and the activation of initiator caspase-9, which then activates effector caspases like caspase-3. nih.govarchive.org There is evidence to suggest that this compound may engage this pathway by affecting the mitochondrial membrane potential. cmu.ac.th Activation of caspase-3 is a key event, as it is a central executioner caspase responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological changes of apoptosis. nih.govarchive.orgarchive.org

Table 3: Key Components of the Intrinsic Apoptosis Pathway

| Component | Role | Potential Interaction with this compound |

| Mitochondria | Release of pro-apoptotic factors. abcam.combdbiosciences.com | Alteration of mitochondrial membrane potential. cmu.ac.th |

| Cytochrome c | Binds to Apaf-1 to form the apoptosome. nih.gov | Release stimulated by mitochondrial disruption. |

| Caspase-9 | Initiator caspase activated by the apoptosome. nih.gov | Activated downstream of mitochondrial events. |

| Caspase-3 | Effector caspase that executes cell death. archive.orgarchive.org | Activated by initiator caspases. |

Interference with Cellular Metabolic Pathways

Emerging evidence suggests that this compound may interfere with cellular metabolic pathways, which are often reprogrammed in cancer cells to support rapid proliferation.

Glycolysis: Some early reports indicate that this compound may have an effect on glycolysis, the pathway that breaks down glucose to produce energy. frontiersin.orgmdpi.com Cancer cells often exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. nih.gov By potentially inhibiting glycolysis, this compound could deprive cancer cells of a critical source of energy and metabolic intermediates.

Pentose (B10789219) Phosphate (B84403) Pathway (PPP): The PPP runs parallel to glycolysis and is vital for producing NADPH (for redox balance) and precursors for nucleotide synthesis. nih.govlumenlearning.comlibretexts.org There is currently a lack of specific research detailing the effect of this compound on the pentose phosphate pathway.

Cellular Respiration: This process, occurring in the mitochondria, is the primary source of ATP in most normal cells. nih.govnih.gov The observation that this compound can affect the mitochondrial membrane potential suggests a potential, though not yet fully elucidated, impact on cellular respiration. cmu.ac.thnih.gov

Further research is required to fully map the interactions of this compound with these intricate metabolic networks.

Identification of Molecular Targets

The biological activity of this compound is attributed to its ability to interact with and modify cellular macromolecules. Research has identified specific protein targets, shedding light on the molecular basis of its mechanism of action. The primary mode of interaction appears to be the covalent modification of proteins, a consequence of the electrophilic nature of the exocyclic methylene (B1212753) group in the this compound molecule.

Covalent Modification of Protein Thiols

Early studies into the mechanism of action of this compound identified its reactivity towards sulfhydryl (thiol) groups of cysteine residues in proteins. This interaction leads to the formation of stable, covalent adducts, which can alter the protein's structure and function.

One of the key identified molecular targets of this compound is DNA nucleotidyltransferase (also known as DNA polymerase). A study using a partially purified enzyme from Landschutz ascites-tumour cells demonstrated that this compound inhibits its activity. nih.gov The kinetics of this inhibition were determined to be non-competitive, suggesting that this compound does not bind to the same site as the substrate but rather to an allosteric site, leading to a conformational change that inactivates the enzyme. nih.gov

Crucially, the inhibitory effect of this compound on DNA nucleotidyltransferase could be partially counteracted by the presence of thiol-containing compounds such as glutathione (B108866) and 2-mercaptoethanol. nih.gov This finding strongly supports the hypothesis that this compound exerts its inhibitory effect by reacting with essential thiol groups on the enzyme. nih.gov

Potential for Broader Protein Reactivity

The reactivity of this compound towards thiol groups is not expected to be limited to a single protein. It is plausible that other proteins containing reactive cysteine residues could also serve as molecular targets. While direct proteomic-wide screening of this compound targets has not been extensively reported, other electrophilic natural products are known to target a range of cellular proteins.

For instance, the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) , a key enzyme in glycolysis, is a known target for other inhibitors that covalently modify its active site cysteine. rsc.orgfrontiersin.orgnih.govnih.gov Given the high reactivity of the cysteine residue in the active site of GAPDH, it represents a potential, though not yet experimentally confirmed, target for this compound. rsc.orgnih.gov

The identification of covalent protein-drug adducts is a central aspect of understanding the mechanism of such reactive compounds. mdpi.com Modern proteomic techniques, including mass spectrometry-based methods and activity-based protein profiling (ABPP), are powerful tools for identifying the full spectrum of cellular targets of covalent inhibitors. frontiersin.orgfrontiersin.orgnih.govdicp.ac.cnnih.govnih.gov Such studies would be invaluable in comprehensively mapping the protein interaction landscape of this compound.

The table below summarizes the research findings on the identified molecular target of this compound.

| Molecular Target | Interacting Moiety | Type of Interaction | Kinetic Profile | Supporting Evidence |

| DNA nucleotidyltransferase | Sulfhydryl (thiol) group of Cysteine | Covalent Adduct Formation | Non-competitive inhibition | Inhibition of enzyme activity in vitro; protection against inhibition by thiol-containing compounds (glutathione, 2-mercaptoethanol). nih.gov |

Preclinical Biological Activity Studies of Sarkomycin a

In Vitro Efficacy in Cellular Models

Preclinical in vitro studies have investigated Sarkomycin (B75957) A's direct effects on various cell types, primarily focusing on cancer cell lines and microbial strains.

Cytotoxic Effects on Cancer Cell Lines

Sarkomycin A has demonstrated in vitro cytotoxic effects against certain cancer cell lines. Research indicates that it can inhibit the growth of specific cancer cells and has been noted to affect HeLa cells and Eichler ascites cancer cells. The compound's mechanism of action is understood to involve the inhibition of DNA synthesis, potentially by interfering with enzymes like DNA polymerase. This interference can lead to cell cycle arrest and ultimately induce apoptosis in cancer cells. medkoo.comthieme-connect.de While these findings suggest a general cytotoxic potential, specific quantitative data such as IC50 values for various cancer cell lines are not detailed in the retrieved information.

Antimicrobial Efficacy in Microbial Strains

This compound also possesses antimicrobial properties. It exhibits an anti-bacterial effect, though this activity has been described as weak. Furthermore, its antibacterial efficacy can be diminished by the presence of serum and cysteine. The available literature does not provide specific details on the spectrum of activity against particular microbial strains or quantitative measures like Minimum Inhibitory Concentrations (MICs).

In Vivo Efficacy in Animal Models (Excluding Clinical Translation)

The potential therapeutic utility of this compound has also been assessed in in vivo animal models, focusing on its effects on tumor growth.

Tumor Growth Inhibition in Xenograft and Syngeneic Models

In vivo studies have reported antitumor activity for this compound and its analogs in animal models. The compound has shown a "powerful inhibitory effect on Ehrlich ascites tumors in mice." thieme-connect.de Additionally, research has documented antitumor activity against Yoshida rat sarcoma and Ehrlich carcinoma in mice. aacrjournals.org Studies on Sarkomycin analogs have indicated tumor growth inhibition ranging from 42% to 73% against sarcomas C-180, C-37, and C-45. istc.int However, the specific types of animal models used (e.g., xenograft, syngeneic) and detailed quantitative data on tumor growth inhibition are not provided in the current search results.

Modulation of Disease Progression in Specific Animal Models

Information regarding this compound's specific role in modulating disease progression beyond direct tumor growth inhibition in in vivo models is not available in the reviewed literature.

Structure-Activity Relationships (SAR) in Preclinical Models

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, aiming to correlate a compound's chemical structure with its biological activity. This understanding is crucial for optimizing potency, selectivity, and other pharmacological properties. istc.intnih.govgardp.orgwikipedia.org While the importance of SAR is acknowledged in the context of developing new therapeutic agents, specific SAR studies detailing the relationship between this compound's chemical structure and its observed preclinical biological activities were not found in the provided search results.

Data Table: Due to the absence of specific quantitative data (e.g., IC50 values, MIC values, precise tumor growth inhibition percentages with statistical significance) in the retrieved literature, it is not possible to generate detailed data tables for the preclinical efficacy of this compound.

Correlation of Structural Modifications with Biological Potency

The exploration of structure-activity relationships (SAR) is a cornerstone of drug discovery, and this compound has been no exception. Medicinal chemists have synthesized various derivatives and analogs of Sarkomycin to elucidate how alterations to its core structure impact its biological efficacy, especially its antitumor capabilities. istc.intnih.gov

Research has demonstrated that specific structural modifications can lead to compounds with significant antitumor activity. Studies involving Sarkomycin analogs have reported notable efficacy against various cancer cell lines and tumor models. For instance, certain synthesized analogs have exhibited substantial antitumor effects on sarkoms C-180, C-37, and C-45, achieving tumor growth inhibition rates ranging from 42% to 73%. istc.int These findings underscore that modifications to the Sarkomycin scaffold can yield compounds with potent anticancer properties.

Table 1: Antitumor Activity of Sarkomycin Analogs in Preclinical Studies

| Sarkomycin Analog Type | Tumor Model | Tumor Growth Inhibition (%) |

| Various Analogs | Sarcoma C-180 | 42-73 |

| Various Analogs | Sarcoma C-37 | 42-73 |

| Various Analogs | Sarcoma C-45 | 42-73 |

Note: The specific analogs responsible for the observed inhibition percentages across different tumor types were not detailed in the source material.

Stereochemical Influence on Activity

Stereochemistry, which pertains to the three-dimensional spatial arrangement of atoms within molecules, plays a pivotal role in determining a compound's biological activity. mdpi.commgscience.ac.innumberanalytics.com Different stereoisomers of a drug can exhibit distinct potencies, efficacies, and modes of interaction with biological targets, such as enzymes or receptors. mdpi.commgscience.ac.innumberanalytics.com

While detailed preclinical studies specifically delineating the differential activity of this compound's individual stereoisomers are not extensively documented in the available literature, the fundamental importance of stereochemistry in the development of natural product-derived therapeutics is well-established. mdpi.commdpi.comnih.gov The synthesis of racemic (±)-sarkomycin and the exploration of enantiopure related compounds indicate that controlling the stereochemical configuration is a relevant aspect of Sarkomycin research. researchgate.net

Studies on other biologically active molecules have conclusively demonstrated that stereochemistry can profoundly influence pharmacological effects. For instance, in various compound classes, only specific enantiomers have shown significant biological activity, often attributed to stereoselective uptake mechanisms or differential binding affinities to target proteins. mdpi.comnih.gov Consequently, it is understood that the precise spatial configuration of Sarkomycin and its derivatives is likely crucial for their effective interaction with biological systems and their subsequent therapeutic actions. mdpi.commdpi.comnih.gov Medicinal chemists frequently investigate stereochemical variations as a strategy to fine-tune a compound's activity and selectivity. mdpi.com

Advanced Research Methodologies and Computational Studies

Spectroscopic and Stereochemical Analysis Techniques

The determination of Sarkomycin (B75957) A's molecular structure and its precise three-dimensional arrangement in space is achieved through a suite of spectroscopic and stereochemical analysis techniques. These methods provide detailed insights into the compound's composition and configuration.

Spectroscopic Methods: A range of spectroscopic techniques are employed for the structural elucidation of Sarkomycin A. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 1D and 2D techniques like COSY, HSQC, NOESY, and HMBC, is fundamental for determining atomic connectivity and spatial proximity, thereby aiding in structural assignment. longdom.orgnd.edunih.govresearchgate.net NMR provides detailed information on the arrangement of atoms within a molecule by analyzing the magnetic properties of nuclei. solubilityofthings.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is vital for determining accurate molecular weights and molecular formulas. Tandem MS (MS/MS) further aids in structural characterization by fragmenting molecules, providing detailed insights into their composition. clariant.commicrocombichem.comnih.gov MS can be coupled with chromatography techniques like HPLC for separation and analysis. microcombichem.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within the molecule by analyzing the vibrational modes of molecular bonds. solubilityofthings.comclariant.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy, especially when combined with quantum chemistry calculations, is a powerful tool for determining the absolute configuration and conformation of chiral molecules. nih.govmdpi.com

Stereochemical Analysis: Understanding the stereochemistry of this compound is critical, as different spatial arrangements of atoms can significantly impact biological activity.

Absolute Stereochemistry: The absolute configuration of this compound has been determined using spectral methods, including CD spectroscopy, which provides data that, when analyzed theoretically, settles the common absolute configuration. nih.gov X-ray crystallography is considered the most definitive method for assigning stereochemistry, provided a suitable crystal can be obtained. mdpi.comethz.ch

Relative Stereochemistry: Techniques like NMR spectroscopy, particularly COSY, are instrumental in determining the relative stereochemistry by analyzing through-bond connectivity. longdom.orgethz.ch

Computational Chemistry and Modeling

Computational chemistry and molecular modeling offer powerful in silico approaches to understand this compound's behavior, predict its interactions, and guide the design of new analogs.

Molecular Docking Investigations for Target Binding

Molecular docking is a key computational technique used to predict the binding mode and affinity of a ligand (like this compound or its analogs) to a target protein. This process involves simulating the interaction between the small molecule and the active site of a biological target. mdpi.comacademie-sciences.frnih.govmdpi.comscirp.org

Mechanism and Application: Docking studies aim to identify the most probable conformation of a ligand within a target's binding site, characterizing the intermolecular interactions that stabilize the complex. mdpi.com These investigations are crucial for understanding how this compound might interact with its biological targets, thereby informing drug discovery efforts. nih.govmdpi.comeijppr.com For instance, docking studies have been used to evaluate the binding of sarkomycin ester derivatives to specific protein domains, such as the PI3K p110α domain. eijppr.com The output of docking studies typically includes binding energies and inhibition constants, which help rank potential binders. academie-sciences.frmdpi.com

Data Example (Illustrative): While specific docking scores for this compound itself against a particular target are not detailed in the provided snippets, typical results from related studies on similar compounds can illustrate the output. For example, in a study involving α-alkylidene-β-ethoxycarbonyl cyclopentanones, docking scores ranged from -5.1 to -6.2 kcal/mol, with a maximum score of -6.2 kcal/mol obtained by one compound. eijppr.com Similarly, investigations into other compounds against bacterial proteins have reported binding energies as low as -7.97 kcal/mol with inhibition constants of 1.43 µM. mdpi.com

In Silico Prediction of Activity Trends for Analogs

Computational methods are also employed to predict how structural modifications to this compound might affect its biological activity, a process known as Structure-Activity Relationship (SAR) studies. mdpi.comresearchgate.net

Methodology: In silico prediction of activity trends involves using computational tools to model and analyze a series of related compounds (analogs) to identify structural features that correlate with desired biological effects. This can include:

Quantitative Structure-Activity Relationship (QSAR) studies: These studies establish mathematical relationships between the chemical structure of compounds and their biological activity. eijppr.com

Ligand-based methods: These methods utilize known chemical properties of active compounds to predict the activity of new molecules. nih.gov

Pharmacophore modeling: This technique identifies the essential three-dimensional features of a molecule required for biological activity. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction: Computational tools can predict pharmacokinetic and toxicological profiles of analogs, which are critical for drug development. eijppr.comnih.gov

Application: By performing these in silico analyses, researchers can prioritize the synthesis of analogs that are more likely to possess enhanced potency, selectivity, or improved pharmacokinetic properties compared to the parent compound. This approach significantly accelerates the drug discovery and optimization process. nih.govschrodinger.com

Future Research Directions and Translational Perspectives

Elucidation of Undefined Molecular Targets and Pathways

The primary mechanism of action attributed to Sarkomycin (B75957) A is its interaction with sulfhydryl (thiol) groups of cysteine residues in proteins. This interaction is facilitated by the presence of an exocyclic methylene (B1212753) group, which acts as a Michael acceptor, leading to the alkylation of thiol groups. This covalent modification can result in the inhibition of enzymes that are dependent on free sulfhydryl groups for their catalytic activity.

Early studies indicated that Sarkomycin A inhibits enzymes involved in crucial metabolic pathways, such as glycolysis and cellular respiration. For instance, research has suggested that enzymes like malate (B86768) dehydrogenase are susceptible to inhibition by this compound and its analogues. The disruption of these metabolic pathways is a key aspect of its anticancer effect, as tumor cells often exhibit a high dependence on aerobic glycolysis (the Warburg effect).

However, the specific and complete range of molecular targets for this compound has not been fully delineated. Modern proteomic and metabolomic approaches could provide a more comprehensive understanding of the downstream effects of this compound on cellular pathways. Identifying the full spectrum of protein targets would offer deeper insights into its pleiotropic anticancer effects and could reveal novel therapeutic vulnerabilities in cancer cells. Future research should, therefore, focus on utilizing advanced techniques such as activity-based protein profiling and mass spectrometry-based proteomics to identify the direct binding partners of this compound within the cell. Elucidating these interactions will be critical in understanding the full scope of its biological activity and in identifying potential biomarkers for predicting tumor sensitivity.

Development of Novel Synthetic Strategies for Enhanced Analogues

The chemical structure of this compound, a cyclopentanone (B42830) derivative, offers multiple avenues for synthetic modification to enhance its therapeutic index. The development of novel synthetic strategies is crucial for generating analogues with improved potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies are fundamental in guiding the rational design of new derivatives. The exocyclic methylene group is known to be essential for its biological activity, as its reduction leads to a loss of function. Therefore, synthetic efforts should focus on modifying other parts of the molecule to optimize its performance. For example, alterations to the cyclopentanone ring or the carboxylic acid side chain could influence the compound's solubility, stability, and interaction with molecular targets.

The table below summarizes key structural features of this compound and potential modifications for the development of enhanced analogues.

| Structural Feature | Known Significance | Potential Modifications for Enhanced Analogues |

| Exocyclic Methylene Group | Essential for thiol reactivity and biological activity. | Modifications to enhance reactivity or selectivity towards specific thiol groups. |

| Cyclopentanone Ring | Core scaffold. | Introduction of substituents to alter steric and electronic properties. |

| Carboxylic Acid Side Chain | Contributes to solubility and potential target interactions. | Esterification or amidation to improve cell permeability and pharmacokinetic profile. |

Future synthetic strategies could involve the use of modern organic chemistry techniques to create a diverse library of this compound analogues. These analogues could then be screened for their anticancer activity and their ability to overcome mechanisms of drug resistance. The goal is to develop second-generation compounds that retain the core pharmacophore of this compound while exhibiting superior therapeutic properties.

Exploration of Combination Therapies in Preclinical Settings

The efficacy of many anticancer agents can be significantly enhanced when used in combination with other therapies. For this compound, its unique mechanism of action presents several opportunities for synergistic interactions with existing chemotherapeutic drugs or targeted agents.

Given that this compound disrupts cellular metabolism, combining it with drugs that target other cancer cell vulnerabilities, such as DNA replication or signal transduction pathways, could lead to enhanced tumor cell killing and a reduction in the likelihood of developing drug resistance. For instance, combining this compound with DNA damaging agents could be a promising strategy, as the metabolic stress induced by this compound might impair the cancer cell's ability to repair DNA damage.

Preclinical studies in relevant cancer models are essential to identify effective combination strategies. These studies should aim to not only assess the synergistic or additive effects of the drug combinations but also to elucidate the molecular basis for these interactions. The table below outlines potential combination therapies that warrant investigation in preclinical settings.

| Drug Class | Rationale for Combination with this compound | Potential Endpoints for Preclinical Studies |

| DNA Damaging Agents (e.g., Platinum compounds) | Metabolic stress may sensitize cancer cells to DNA damage. | Enhanced apoptosis, reduced tumor growth in xenograft models. |

| Inhibitors of Angiogenesis | Dual targeting of tumor metabolism and blood supply. | Inhibition of tumor vascularization, delayed tumor progression. |

| Targeted Therapies (e.g., Kinase inhibitors) | Complementary mechanisms of action targeting different cancer hallmarks. | Synergistic inhibition of cell proliferation, overcoming resistance. |

常见问题

Basic Research Questions

Q. What established methods are used to isolate Sarkomycin A from Streptomyces erythrochromogenes cultures?

- Methodological Answer : this compound is typically isolated via solvent extraction under acidic conditions (pH 2–3). Ethyl acetate or n-butyl acetate is used to transfer the compound from aqueous culture broth, followed by vacuum evaporation and purification using carbon chromatography. Countercurrent distribution at pH 3.9–4.7 further separates this compound from decomposition products like Sarkomycin B .

- Key Considerations : Monitor pH rigorously during extraction to optimize partitioning efficiency. Use fresh solvents to minimize decomposition.

Q. How is the antitumor efficacy of this compound evaluated in preclinical models?

- Methodological Answer : Standard preclinical testing involves administering this compound to murine models (e.g., Ehrlich ascites or solid tumors). Efficacy endpoints include tumor volume reduction, survival rates, and histopathological analysis. Dose-response curves are constructed using serial dilutions (e.g., 1–10 mg/kg) to determine potency .

- Key Considerations : Ensure consistency in tumor cell inoculation and randomization of treatment groups to reduce bias.

Q. What analytical techniques confirm the purity of this compound post-extraction?

- Methodological Answer : Purity is assessed via titration (to determine functional groups), HPLC (for chromatographic profiling), and NMR (structural validation). Carbon chromatography is critical for removing impurities, while mass spectrometry confirms molecular weight .

- Key Considerations : Cross-validate results with multiple techniques to address instrumental limitations (e.g., solvent interference in NMR).

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s bioactivity due to solvent evaporation?

- Methodological Answer : Bioactivity discrepancies arise when solvent residues alter compound stability. To address this:

- Compare bioactivity pre- and post-evaporation using standardized assays (e.g., cell viability assays).

- Quantify solvent residues via gas chromatography and correlate with activity loss .

Q. What strategies optimize this compound yield during large-scale fermentation?

- Methodological Answer : Yield optimization involves:

- Adjusting aeration rates and agitation in bioreactors to enhance Streptomyces metabolic activity.

- Monitoring pH shifts during fermentation to maintain extraction efficiency.

- Implementing fed-batch techniques to prolong the production phase .

- Key Considerations : Scalability requires balancing cost (e.g., solvent volume) with yield.

Q. How do pH variations during solvent extraction influence this compound partitioning?

- Methodological Answer : Partitioning efficiency is pH-dependent. At pH <3, this compound preferentially transfers to organic solvents (ethyl acetate), while near-neutral pH (4.0–4.7) improves separation from polar decomposition products. Use buffered aqueous phases during countercurrent distribution to stabilize pH .

- Experimental Design : Conduct solubility tests across pH 2–5 to identify optimal extraction windows.

Q. What are the implications of this compound’s decomposition into Sarkomycin B for long-term storage?

- Methodological Answer : Sarkomycin B, a decomposition byproduct, forms via hydrolysis. To mitigate degradation:

- Store this compound in anhydrous solvents (e.g., chloroform) at –20°C.

- Regularly assess stability via accelerated aging studies (e.g., 40°C/75% RH for 6 months) .

- Data Analysis : Monitor decomposition kinetics using HPLC and adjust storage protocols accordingly.

Methodological Frameworks for Research Design

- Addressing Contradictions : Use the FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to prioritize hypotheses when resolving data conflicts (e.g., solvent effects) .

- Structuring Studies : Follow the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define in vivo efficacy experiments .

Reporting Standards

- Data Presentation : Adhere to ACS guidelines for chemical data, including structural validation (NMR/COSY) and purity metrics (HPLC retention times) .

- Statistical Rigor : Report means ± SD with ≤3 significant figures, justified by instrument precision. Specify statistical tests (e.g., ANOVA) and significance thresholds (e.g., p <0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。